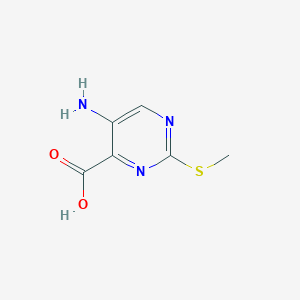

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPDMJNOBYJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571746 | |

| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-05-0 | |

| Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 100130-05-0). While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data, information from commercial suppliers, and comparative analysis with structurally similar compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of its physicochemical characteristics, expected spectral properties, and potential synthetic utility.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine derivative featuring an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2][3]

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100130-05-0 | [4] |

| Molecular Formula | C₆H₇N₃O₂S | [4] |

| Molecular Weight | 185.20 g/mol | [4] |

| Appearance | Light yellow to green-yellow solid | [5][6] |

| Predicted Boiling Point | 435.0 ± 30.0 °C | [5] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 3.40 ± 0.10 | [5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, the compound's solubility is expected to be pH-dependent. While specific experimental solubility data is not available, related pyrimidine carboxylic acids are generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8]

Spectroscopic Properties (Predicted and Comparative)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted/Expected Observations |

| ¹H NMR | - A singlet for the methylthio (S-CH₃) protons. - A broad singlet for the amino (NH₂) protons. - A singlet for the pyrimidine ring proton. - A broad singlet for the carboxylic acid (COOH) proton, typically downfield. |

| ¹³C NMR | - A signal for the methylthio carbon. - Signals for the pyrimidine ring carbons, with varying chemical shifts due to the different substituents. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretches from the amino group (approx. 3100-3500). - C=O stretch from the carboxylic acid (approx. 1680-1720). - C=N and C=C stretches from the pyrimidine ring (approx. 1550-1650). - C-S stretch from the methylthio group. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (185.20 g/mol ). - Fragmentation patterns involving the loss of the carboxylic acid group, methylthio group, and cleavage of the pyrimidine ring. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its structure suggests that it can be synthesized from appropriately substituted pyrimidine precursors. General synthetic strategies for related aminopyrimidine carboxylic acids often involve the construction of the pyrimidine ring through condensation reactions, followed by functional group interconversions.

One plausible synthetic approach could involve the use of a starting material like 2-(methylthio)pyrimidine with appropriate functional groups at the 4 and 5 positions that can be converted to the carboxylic acid and amino groups, respectively. For instance, a nitrile or ester at the 4-position could be hydrolyzed to the carboxylic acid, and a nitro group at the 5-position could be reduced to the amino group.

The reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction.

-

Amino Group: Can be acylated, alkylated, and can participate in diazotization reactions.

-

Methylthio Group: Can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.

This trifunctional nature makes it a valuable intermediate for creating a diverse library of compounds for screening in drug discovery and agrochemical research. The compound has been noted as a versatile reactant in the preparation of helicene analogs.[1]

Potential Applications and Biological Significance

The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties. The specific combination of the amino, methylthio, and carboxylic acid groups in this compound provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules.

Experimental Protocols (Generalised)

As no specific experimental protocols for this compound were found, a generalized protocol for the synthesis of a related aminopyrimidine derivative is provided below as a reference. Researchers should adapt and optimize this procedure for the specific target compound.

General Procedure for the Synthesis of Substituted 2-Aminopyrimidines:

This procedure describes a general method for the synthesis of 2-aminopyrimidine derivatives by reacting a substituted amine with 2-amino-4,6-dichloropyrimidine under solvent-free conditions.

Method:

-

Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.

-

The mixture is heated to 80–90 °C without a solvent.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion of the reaction, distilled water is added to the reaction mixture.

-

The resulting precipitate is collected by filtration and can be further purified by crystallization from ethanol.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the characterization and potential synthesis of this compound.

Figure 1. A logical workflow for the synthesis and analysis of the target compound.

Figure 2. Potential reactivity pathways based on the functional groups of the title compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While comprehensive, experimentally verified data on its chemical properties are not widely available, this guide provides a summary of the current knowledge based on predicted data and comparison with related structures. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to consult commercial suppliers for analytical data and to develop and publish detailed synthetic and characterization protocols to contribute to the collective understanding of this promising molecule.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-Depth Technical Guide: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

CAS Number: 100130-05-0

This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document collates available data on its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group, a methylthio group, and a carboxylic acid moiety. These functional groups contribute to its chemical reactivity and potential biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C6H7N3O2S | [1][2] |

| Molecular Weight | 185.20 g/mol | [2][3] |

| Appearance | Light yellow to green-yellow solid | |

| Boiling Point (Predicted) | 435.0 ± 30.0 °C | |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.40 ± 0.10 | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Experimental Protocols

Caption: A generalized synthetic workflow for pyrimidine carboxylic acid derivatives.

General Experimental Protocol for Synthesis:

-

Cyclocondensation: A suitable thioureido derivative is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrimidine thione ring system.

-

S-Alkylation: The resulting pyrimidine thione is then treated with a methylating agent, such as methyl iodide, in the presence of a base to introduce the methylthio group.

-

Ester Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the final product.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: Signals corresponding to the amino protons, the pyrimidine ring proton, and the methylthio protons would be expected. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the carbon of the methylthio group would be anticipated.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A general reverse-phase HPLC method is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the methylthio group.

Caption: A simplified predicted mass spectrometry fragmentation pathway.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

-

Antiviral and Anticancer Agents: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. This compound can be used as a starting material for the synthesis of novel compounds targeting various enzymes and signaling pathways involved in these diseases.

-

Enzyme Inhibitors: The carboxylic acid and amino groups can interact with the active sites of enzymes, making this scaffold a candidate for the development of enzyme inhibitors.

-

Helicene Analogs: It has been reported as a reactant in the preparation of helicene analogs, which are of interest in materials science and chiroptical applications.

While no specific signaling pathways directly modulated by this compound have been identified, its role as a synthetic intermediate suggests that its derivatives could potentially interact with various cellular signaling cascades, depending on the modifications introduced to the core structure.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place at 2-8 °C under an inert atmosphere.[3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.

References

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid: A Scaffolding Perspective on a Potential Bioactive Agent

An In-depth Technical Guide on the Potential Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases currently lack specific, direct evidence detailing the mechanism of action for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the well-established biological activities of structurally related aminopyrimidine derivatives. The information presented herein is intended to serve as a foundational resource for stimulating further research and is based on analogous compounds.

Introduction

The aminopyrimidine scaffold is a well-regarded "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse array of biological targets with high affinity.[1] Compounds featuring this core structure have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] this compound, belonging to this esteemed class of molecules, possesses key structural motifs—an amino group, a methylthio substituent, and a carboxylic acid—that suggest a high potential for biological activity. This whitepaper will explore the likely, yet currently unproven, mechanisms through which this compound may exert its effects, drawing parallels from extensively studied analogs.

Potential Mechanisms of Action: An Evidence-Based Postulation

The biological activity of aminopyrimidine derivatives is frequently attributed to their ability to act as competitive inhibitors of enzymes, particularly kinases, by mimicking the binding of endogenous ligands such as ATP.[5] The structural features of this compound make it a plausible candidate for several mechanisms of action commonly observed in this compound class.

Enzyme Inhibition: A Primary Hypothesis

Numerous aminopyrimidine derivatives have demonstrated potent inhibitory effects on various enzymes. The primary proposed mechanism of action for this compound is, therefore, enzyme inhibition.

-

Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. These compounds often target the ATP-binding pocket of kinases, leading to the disruption of downstream signaling pathways that are critical for cell proliferation and survival.[5] For instance, derivatives of aminopyrimidine have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and I-kappa B Kinase (IKK-2).[5][6][7] The amino group and the pyrimidine nitrogens can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors.

-

β-Glucuronidase Inhibition: Recent studies have identified 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase, an enzyme linked to pathological conditions such as colon cancer and urinary tract infections.[3][8][9][10] The inhibitory activity of these compounds suggests that this compound could also target this enzyme.

Modulation of Signaling Pathways

By inhibiting key enzymes like kinases, this compound could potentially modulate critical cellular signaling pathways implicated in disease.

-

Anti-proliferative and Pro-apoptotic Pathways in Cancer: Should the compound inhibit kinases such as EGFR or CDKs, it would likely disrupt signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are central to cancer cell growth and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[5][7]

-

Inflammatory Pathways: Inhibition of kinases like IKK-2 is a key mechanism for controlling inflammation. IKK-2 is essential for the activation of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes.[6] An inhibitory action on this or related kinases could bestow anti-inflammatory properties upon the molecule.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the in vitro inhibitory activities of representative aminopyrimidine derivatives against various enzymes and cancer cell lines. This data serves to illustrate the potential potency that could be expected from compounds within this class.

Table 1: Enzyme Inhibitory Activity of Representative Aminopyrimidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Piperidinyl Aminopyrimidine | IKK-2 | 1.30 | [6] |

| 2-Aminopyrimidine Derivative | β-Glucuronidase | 2.8 ± 0.10 | [3][10] |

| Aminopyrimidine Hybrid | EGFR-TK | 0.7 ± 0.02 | [11][12] |

| 2-Aminopyrimidine Derivative | CDK9 | 0.0884 | [7] |

| 2-Aminopyrimidine Derivative | HDAC1 | 0.1689 | [7] |

Table 2: Anti-proliferative Activity of Representative Aminopyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Aminopyrimidine Hybrid | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [11][12] |

| Aminopyrimidine Hybrid | WI-38 (Normal Fibroblast) | >100 | [11][12] |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound, based on protocols used for similar compounds.

In Vitro Kinase Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of a compound against a specific kinase, such as EGFR-TK.

-

Reagents and Materials:

-

Recombinant human EGFR-TK enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical kinase inhibition signaling pathway.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a substituted pyrimidine derivative, presents a molecule of interest within the landscape of medicinal chemistry and drug discovery. While its structural motifs are shared with compounds exhibiting a wide array of biological activities, a comprehensive biological profile for this specific entity remains largely uncharted in publicly accessible scientific literature. This technical guide aims to provide a thorough overview of the currently available information on this compound and to delineate the potential avenues for future research into its biological significance.

Chemical Identity and Properties

At its core, this compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₂S. It is identified by the CAS Number 100130-05-0. The molecule features a pyrimidine ring, which is a cornerstone scaffold in numerous biologically active compounds, including established pharmaceuticals. The pyrimidine core is substituted with an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups offer multiple points for potential interactions with biological macromolecules and for synthetic modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100130-05-0 | Publicly available chemical databases |

| Molecular Formula | C₆H₇N₃O₂S | Publicly available chemical databases |

| Molecular Weight | 185.20 g/mol | Publicly available chemical databases |

| Appearance | Solid | Publicly available chemical databases |

Current State of Biological Activity Research

A comprehensive search of scientific databases and literature reveals a significant gap in the understanding of the biological activity of this compound. To date, there are no published studies detailing its specific enzymatic inhibition, receptor binding, or effects in cell-based or in vivo models. The primary context in which this molecule appears is as a chemical intermediate in the synthesis of more complex molecules.

The broader family of pyrimidine derivatives, however, is rich in biological activity. Various substituted pyrimidines have demonstrated efficacy as:

-

Anticancer Agents: By targeting kinases, dihydrofolate reductase, or other enzymes crucial for cancer cell proliferation.

-

Antimicrobial Agents: Exhibiting antibacterial and antifungal properties through various mechanisms.

-

Antiviral Agents: Including nucleoside analogs that interfere with viral replication.

-

Central Nervous System (CNS) Modulators: Acting on various receptors and ion channels in the brain.

This established precedent for the pyrimidine scaffold suggests that this compound could potentially serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Postulated Experimental Workflows for Biological Characterization

Given the absence of biological data, a logical first step would be to subject this compound to a series of high-throughput screening campaigns to identify potential biological targets. A generalized workflow for such an endeavor is proposed below.

Figure 1: A proposed experimental workflow for the initial biological characterization of novel compounds.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been implicated for this compound, its structural similarity to known kinase inhibitors suggests that it could potentially interfere with intracellular signaling cascades. For instance, many pyrimidine-based drugs target ATP-binding sites of kinases. A hypothetical interaction is depicted below.

Figure 2: A hypothetical signaling pathway illustrating potential kinase inhibition by a pyrimidine derivative.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its current known application is limited to a synthetic intermediate, its chemical structure, featuring the versatile pyrimidine scaffold, warrants a thorough investigation into its biological activities. The lack of existing data presents a unique opportunity for novel discovery. Future research should focus on systematic screening to identify any biological targets and subsequently elucidate its mechanism of action. Such studies could pave the way for the development of new therapeutic agents based on this promising chemical entity. It is imperative for the scientific community to undertake these foundational studies to unlock the full potential of this compound.

Technical Guide: Physicochemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on qualitative assessments, general experimental protocols for solubility determination, and the potential biological context of pyrimidine derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. Understanding the solubility of such compounds is a critical first step in drug discovery and development, as it directly influences bioavailability and formulation strategies.

Physicochemical Properties

While specific, verified quantitative solubility data for this compound in various solvents remains elusive in publicly accessible literature, some of its general physicochemical properties are available.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂S | [3] |

| Molecular Weight | 185.2 g/mol | [3] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Storage | Keep in a dry, cool and well-ventilated place. Protect from light. | [4] |

Solubility Profile

A related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to have very low aqueous solubility[5]. This suggests that this compound may also exhibit limited solubility in aqueous media. The presence of both an amino group and a carboxylic acid group suggests that its solubility will be pH-dependent.

For organic solvents, pyrimidine derivatives often show better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be followed. The following are generalized methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility

This method is often used in high-throughput screening to assess the solubility of a compound from a DMSO stock solution.

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer of interest (e.g., PBS).

-

Incubation and Detection: The solution is incubated for a short period (e.g., 1-2 hours), and the presence of any precipitate is detected. This can be done visually or using instrumental methods like nephelometry or UV-Vis spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a novel pyrimidine derivative.

Caption: General workflow for solubility determination.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound in the reviewed literature, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets. Their activities span a wide range, including:

-

Antimicrobial Activity: Pyrimidine analogs can interfere with nucleic acid synthesis in microorganisms. Some have been investigated as inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria[6].

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents[1].

-

Anticancer Activity: Thienopyrimidine derivatives, which are structurally related, have been reported as potent inhibitors of tyrosine kinases, which are crucial components of signaling pathways involved in cancer cell proliferation and survival[7]. Novel amino pyrimidine derivatives have also been investigated as inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling[8].

Given these diverse roles, this compound could potentially interact with various signaling pathways depending on its specific cellular targets.

Conceptual Diagram of Pyrimidine Derivatives' Biological Roles

The following diagram illustrates the diverse potential biological activities of pyrimidine derivatives, providing a conceptual framework for the possible applications of this compound.

Caption: Diverse biological roles of pyrimidine derivatives.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a framework for its characterization. Based on the analysis of related compounds, it is anticipated to have limited aqueous solubility. The provided experimental protocols offer a clear path for determining its precise solubility profile. The diverse biological activities of the broader pyrimidine class of molecules suggest that this compound could be a valuable compound for further investigation in various therapeutic areas. It is recommended that researchers and drug development professionals conduct the described solubility experiments to obtain the necessary data for advancing this compound in their research pipelines.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 100130-05-0 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 8. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

The Strategic Application of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid in Contemporary Drug Discovery

A comprehensive analysis of the synthetic utility and therapeutic potential of a versatile pyrimidine building block.

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyrimidine-based starting materials, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid has emerged as a particularly valuable building block, primarily for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse and potent biological activities. This technical guide explores the potential research applications of this compound, focusing on its role in the synthesis of bioactive molecules and detailing the experimental pathways for their evaluation.

The inherent reactivity of this compound, featuring an amino group at the 5-position and a carboxylic acid at the 4-position, makes it an ideal precursor for cyclocondensation reactions. One of the most powerful synthetic strategies employing this molecule is the Gewald reaction and its variations, which allows for the efficient construction of the thiophene ring fused to the pyrimidine core, thereby generating the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer and antimicrobial activities.

From Core Scaffold to Bioactive Derivatives: A Synthetic Overview

The general synthetic route to biologically active thieno[2,3-d]pyrimidines from this compound involves a multi-step process. A key transformation is the conversion of the carboxylic acid and amino functionalities into a fused thiophene ring. While specific protocols vary, a common approach involves the reaction of the pyrimidine with a reagent that provides the necessary carbon and sulfur atoms for the thiophene ring formation.

The following diagram illustrates a generalized synthetic pathway from the core pyrimidine to a functionalized thieno[2,3-d]pyrimidine, which can then be further modified to generate a library of potential drug candidates.

Caption: Generalized synthetic route from the core pyrimidine to bioactive derivatives.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the thieno[2,3-d]pyrimidine scaffold, accessible from this compound, have been investigated for a range of therapeutic applications. The following sections detail potential areas of research and the associated experimental protocols for their evaluation.

Anticancer Activity

Many thieno[2,3-d]pyrimidine derivatives have been shown to exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. A common mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.

The workflow for evaluating the anticancer potential of newly synthesized derivatives typically involves a tiered approach, starting with in vitro cell-based assays and progressing to more complex studies.

Caption: A typical workflow for the evaluation of anticancer potential.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary: Hypothetical Anticancer Activity

The following table presents hypothetical IC50 values for a series of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, illustrating the type of data generated in such studies.

| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| TDP-01 | Unsubstituted | 15.2 | 22.5 | 18.9 |

| TDP-02 | 4-Chloro-phenyl | 2.8 | 5.1 | 3.5 |

| TDP-03 | 3-Methoxy-phenyl | 8.9 | 12.4 | 10.1 |

| TDP-04 | 4-Methyl-piperazinyl | 0.5 | 1.2 | 0.8 |

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds can target essential bacterial enzymes or disrupt other vital cellular processes.

The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Caption: The process for screening the antimicrobial activity of synthesized compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary: Hypothetical Antimicrobial Activity

The following table provides hypothetical MIC values for a series of thieno[2,3-d]pyrimidine derivatives against common pathogens.

| Compound ID | Derivative Substitution | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| TDP-05 | 2-Thienyl | 8 | 16 | 32 |

| TDP-06 | 4-Fluoro-benzyl | 4 | 8 | 16 |

| TDP-07 | 3-Pyridyl | 16 | 32 | 64 |

| TDP-08 | Cyclohexylamino | 2 | 4 | 8 |

Conclusion

This compound represents a strategic starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential. Its utility in constructing this privileged scaffold opens avenues for the discovery of novel anticancer and antimicrobial agents. The experimental protocols and evaluation workflows outlined in this guide provide a framework for researchers and drug development professionals to explore the full potential of this versatile chemical building block in their quest for new and effective medicines. The continued exploration of derivatives synthesized from this core pyrimidine is a promising area for future research and development.

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: A Versatile Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Among the vast chemical space of pyrimidine derivatives, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid presents a unique and strategic starting point for the synthesis of novel kinase inhibitors. Its distinct substitution pattern offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the potential of this scaffold, including synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of its derivatives as kinase inhibitors.

The this compound Scaffold

The core structure, this compound, possesses three key functional groups that can be independently modified: the C5-amino group, the C2-methylthio group, and the C4-carboxylic acid. This trifecta of reactive sites provides a versatile platform for generating diverse chemical libraries.

-

C4-Carboxylic Acid: This group is readily converted to amides, esters, or other bioisosteres, allowing for the exploration of interactions with the ribose-binding pocket or solvent-exposed regions of the kinase active site.

-

C5-Amino Group: The amino group can be acylated, alkylated, or used in cyclization reactions to introduce a variety of substituents that can probe the deeper regions of the ATP-binding pocket and enhance selectivity.

-

C2-Methylthio Group: The methylthio moiety can be oxidized to the corresponding sulfoxide or sulfone, or displaced by various nucleophiles, providing another avenue for modulating the electronic and steric properties of the molecule.

Synthetic Pathways to Kinase Inhibitors

While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, its utility as a versatile reactant is recognized. A plausible and common synthetic strategy involves the initial modification of the carboxylic acid, followed by diversification at the amino and methylthio positions.

A generalized synthetic workflow for creating a library of kinase inhibitors from this scaffold is depicted below. This approach leverages well-established chemical transformations in medicinal chemistry.

Structure-Activity Relationships (SAR)

Although direct SAR data for this specific scaffold is limited, we can extrapolate from the extensive research on related pyrimidine-based kinase inhibitors. The pyrimidine ring itself often forms crucial hydrogen bonds with the hinge region of the kinase.

Table 1: Postulated Structure-Activity Relationships for Kinase Inhibition

| Position | Modification | Expected Impact on Activity | Rationale |

| C4-Amide | Small, polar groups | May improve solubility and cell permeability. | Interacts with the solvent front. |

| Bulky, hydrophobic groups | Can enhance potency by accessing hydrophobic pockets. | Probes deeper into the ATP binding site. | |

| C5-Amino Acylation | Phenyl rings with electron-withdrawing groups | Can increase potency through favorable interactions. | Based on SAR of similar pyrimidine scaffolds. |

| Heterocyclic rings | May improve selectivity and pharmacokinetic properties. | Introduces diverse chemical features. | |

| C2-Position | Oxidation to sulfone | Can act as a hydrogen bond acceptor. | Modulates electronic properties. |

| Replacement with amines | Can form additional hydrogen bonds. | Introduces new interaction points. |

Target Kinases and Signaling Pathways

Derivatives of pyrimidine scaffolds are known to inhibit a wide range of kinases, playing critical roles in oncology and inflammatory diseases. Based on the structural features of the this compound core, potential kinase targets include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the evaluation of novel kinase inhibitors based on the this compound scaffold.

General Procedure for Amide Coupling

-

To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be optimized for specific targets.

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase: Dilute the target kinase in Kinase Buffer to a 2X final concentration.

-

Substrate/ATP Mix: Prepare a solution of the appropriate peptide substrate and ATP in Kinase Buffer at a 2X concentration.

-

Test Compounds: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO, followed by a further dilution in Kinase Buffer to a 4X final concentration.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound solution to the assay wells.

-

Add 5 µL of the 2X kinase solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.

-

Incubate for 72 hours.

-

-

MTT Addition and Measurement:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point diversification offer a rich opportunity for medicinal chemists to generate libraries of compounds with tailored pharmacological profiles. The methodologies and insights provided in this guide serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this versatile chemical core. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully elucidate its value in the discovery of next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and representative reactions of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile heterocyclic building block. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1][2] The protocols outlined below are intended to guide researchers in the efficient preparation and utilization of this compound in their synthetic endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate.

Protocol 1: Alkaline Hydrolysis of Ethyl 5-Amino-2-(methylthio)pyrimidine-4-carboxylate

This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Workflow:

Caption: Workflow for the synthesis of the target compound.

Materials:

-

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 2N

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 2N hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Purity | >99% (as reported by suppliers)[3] |

| Appearance | White to light yellow powder[3][4] |

| Storage | Keep in a dry, shady, and cool place[3] |

Reactions of this compound

The presence of both a carboxylic acid and an amino group makes this compound a versatile building block for a variety of chemical transformations, most notably amide bond formation.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Experimental Workflow:

Caption: General workflow for amide coupling reaction.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Standard inert atmosphere glassware and techniques

Procedure:

Step 1: Acyl Chloride Formation

-

Suspend this compound in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight excess (typically 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

-

Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere.

-

In a separate flask, dissolve the desired amine (1.0 equivalent) and a slight excess of a non-nucleophilic base (1.1-1.2 equivalents) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Quantitative Data for a Representative Amide Synthesis:

| Parameter | Expected Range |

| Yield | 50-90% |

| Purity | >95% after purification |

Biological Context and Signaling Pathways

Pyrimidine derivatives are fundamental to numerous biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are involved in the synthesis of essential cofactors. The pyrimidine metabolism pathway is responsible for both the de novo synthesis and the degradation and recycling of these vital molecules.

While specific signaling pathways directly involving this compound are not detailed in the available literature, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes in the pyrimidine metabolism pathway. Alterations in this pathway are known to be associated with various diseases, making synthetic pyrimidine analogues like the title compound interesting candidates for investigation as potential modulators of these biological processes.

General Pyrimidine Metabolism Pathway:

Caption: Simplified overview of pyrimidine metabolism.

This diagram illustrates the central role of pyrimidines in nucleic acid synthesis and degradation, highlighting potential points of interaction for synthetic analogues. The development of novel compounds based on the this compound scaffold could lead to the discovery of new therapeutic agents targeting these pathways.

References

Application Notes and Protocols for 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid in Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of amino, carboxylic acid, and methylthio groups offers multiple points for chemical modification, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes and protocols for the use of this compound in amide coupling reactions, a cornerstone of modern pharmaceutical development.

Compound Profile

| Property | Value | Reference |

| CAS Number | 100130-05-0 | |

| Molecular Formula | C₆H₇N₃O₂S | |

| Molecular Weight | 185.20 g/mol | |

| Appearance | Light yellow to green-yellow solid | |

| pKa | 3.40 ± 0.10 (Predicted) | |

| Boiling Point | 435.0 ± 30.0 °C (Predicted) | |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | |

| Storage | Inert atmosphere, 2–8 °C |

Applications in Drug Discovery

The pyrimidine-4-carboxamide moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this structural motif is prevalent in various kinase inhibitors, which are crucial in oncology and immunology research. The amide bond formation is a key step in the synthesis of these derivatives, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, substituted pyrimidine carboxamides have been successfully developed as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), Vanin-1, and STAT6, demonstrating the therapeutic potential of this compound class in indications ranging from Alzheimer's disease to inflammatory conditions and cancer.

Amide Coupling Reactions: An Overview

Amide bond formation is one of the most frequently utilized reactions in drug discovery. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve reaction efficiency and suppress side reactions.

Experimental Protocols

The following protocols are representative methods for the amide coupling of this compound with primary and secondary amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

-

Add HATU (1.2 eq) to the mixture.

-

Slowly add DIPEA (2.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for Representative HATU-Mediated Coupling:

| Amine | Product | Yield | Purity |

| Benzylamine | N-benzyl-5-amino-2-(methylthio)pyrimidine-4-carboxamide | 85% | >95% |

| Morpholine | (5-amino-2-(methylthio)pyrimidin-4-yl)(morpholino)methanone | 78% | >95% |

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method using a carbodiimide-based coupling system.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Add EDC (1.2 eq) to the reaction mixture.

-

Add TEA or DIPEA (2.0 eq) and stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Quantitative Data for Representative EDC/HOBt-Mediated Coupling:

| Amine | Product | Yield | Purity |

| Aniline | 5-amino-N-phenyl-2-(methylthio)pyrimidine-4-carboxamide | 75% | >95% |

| Piperidine | (5-amino-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone | 70% | >95% |

Visualizations

Caption: General workflow for the synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxamide derivatives.

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-4-carboxamide derivative.

Application Notes and Protocols: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid as a Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key structural motif in a multitude of biologically active compounds. The pyrimidine scaffold is known to mimic the purine ring of ATP, making it an ideal starting point for the development of competitive kinase inhibitors.[1][2] The presence of three distinct functional groups—an amino group, a methylthio group, and a carboxylic acid—provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This versatility makes it a valuable tool in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions.[2][3]

Application in Kinase Inhibitor Drug Discovery

The aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a common factor in the development of diseases like cancer.[2] By derivatizing this compound, researchers can synthesize libraries of compounds to target the ATP-binding site of various kinases.

The primary synthetic route for derivatization involves the formation of an amide bond using the carboxylic acid functionality. This allows for the introduction of a wide array of chemical groups, which can be designed to interact with specific amino acid residues within the kinase active site, thereby influencing potency and selectivity. The amino and methylthio groups can also be modified in subsequent synthetic steps to further explore the structure-activity relationship (SAR).

Data Presentation: Representative Structure-Activity Relationship (SAR)

The following table summarizes hypothetical quantitative data for a series of N-aryl carboxamide derivatives of this compound, targeting a hypothetical protein kinase. This data is representative of a typical SAR study for this class of compounds.

| Compound ID | R-Group (at Carboxamide) | Kinase Inhibition IC50 (nM) | Cell Proliferation EC50 (µM) |

| 1a | Phenyl | 520 | 15.2 |

| 1b | 4-Fluorophenyl | 250 | 7.8 |

| 1c | 3-Chlorophenyl | 180 | 5.1 |

| 1d | 4-Methoxyphenyl | 650 | 20.5 |

| 1e | 3-(Trifluoromethyl)phenyl | 95 | 2.3 |

| 1f | 4-(Piperidin-1-yl)phenyl | 45 | 1.1 |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the synthesis of N-aryl carboxamide derivatives of this compound using a common coupling reagent, HATU.

Materials:

-

This compound

-

Substituted aniline (various)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-amino-2-(methylthio)pyrimidine-4-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase using a luminescence-based assay.

Materials:

-

Synthesized pyrimidine derivatives

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Example of a targeted signaling pathway (MAPK pathway).

References

Application Notes and Protocols for the Characterization of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. The described methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for determination of elemental composition. These protocols are designed to be readily implemented in a laboratory setting by researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, rigorous characterization of its identity, purity, and structure is paramount. This document outlines a suite of analytical methods to ensure the quality and integrity of this molecule.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify any impurities. A reverse-phase HPLC method is employed to separate the target compound from non-polar and moderately polar impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Presentation:

| Parameter | Value |

| Retention Time | ~8.5 min |

| Purity (by area %) | >98% |

Experimental Workflow:

Caption: HPLC analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: To confirm the molecular weight and identity of this compound. This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Conditions: Same as the HPLC protocol described in section 2.1.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₂S |

| Theoretical Monoisotopic Mass | 185.03 g/mol |

| Observed [M+H]⁺ | 186.04 m/z |

Experimental Workflow:

Caption: LC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy